
Part 1: Molecular Structure and Core
Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 7-Bromo-3-methyl-1H-indole

Cat. No.: B3430690 Get Quote

The unique arrangement of the bromo and methyl substituents on the indole core dictates the

molecule's physical properties and its chemical reactivity. Understanding these fundamental

characteristics is the first step in its effective application.

Caption: Molecular structure of 7-Bromo-3-methyl-1H-indole.

Physicochemical Data Summary
The following table summarizes the core physical and chemical properties of 7-Bromo-3-
methyl-1H-indole.
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Property Value Source(s)

Molecular Formula C₉H₈BrN [4]

Molecular Weight 210.07 g/mol [4]

Appearance Yellow Liquid [5]

CAS Number 853355-96-1 [6]

Purity Typically ≥95% [4]

Melting Point

Data not available. For

comparison, the related 7-

Bromo-1-methyl-1H-indole has

a melting point of 50.5-53 °C.

[7]

Boiling Point

Data not available. For

comparison, 7-bromoindole

has a boiling point of 85-86 °C

at 0.2 mmHg.

[8]

Solubility

Expected to be soluble in

common organic solvents like

chloroform (CDCl₃),

dichloromethane (DCM), ethyl

acetate, and methanol. Poorly

soluble in water.

Inferred

Expert Insights: The physical state (liquid) at room temperature, as noted in one synthesis,

suggests that the introduction of the C3-methyl group disrupts the crystal packing that might

otherwise be present, compared to its N-methylated or unsubstituted counterparts which are

solids.[5][7] The precise melting and boiling points would need to be determined

experimentally, but the values for related isomers provide a reasonable estimation range.
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Structural confirmation and purity assessment are paramount. A multi-technique approach

ensures unambiguous identification. The choice of analytical methods is driven by the need to

probe specific aspects of the molecule's structure, from the proton and carbon framework to the

presence of key functional groups.
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Caption: Workflow for the spectroscopic characterization of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an

organic molecule. The chemical shifts, integration, and coupling patterns provide a detailed

map of the structure.

Reported NMR Data[5]
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Nucleus
Chemical Shift (δ,
ppm)

Multiplicity /
Coupling Constant
(J, Hz)

Assignment

¹H NMR 8.06 s N-H

7.55 d, J = 7.9 H4

7.37 d, J = 7.6 H6

7.08 – 6.97 m H2, H5

2.35 d, J = 1.0 C3-CH₃

¹³C NMR 135.07 - C7a

129.64 - C3a

124.31 - C6

122.33 - C4

120.42 - C5

118.23 - C2

113.13 - C3

104.75 - C7

9.97 - C3-CH₃

Expert Interpretation:

¹H NMR: The broad singlet at 8.06 ppm is characteristic of the indole N-H proton. The

downfield aromatic protons at 7.55 and 7.37 ppm are indicative of protons adjacent to the

electron-withdrawing bromine atom and the fused ring system. The small doublet for the

methyl group at 2.35 ppm shows weak coupling to the H2 proton, a common feature in 3-

methylindoles.

¹³C NMR: The signal at 104.75 ppm is assigned to C7, the carbon directly attached to the

bromine, which is shifted upfield due to the heavy atom effect. The methyl carbon appears

distinctly upfield at 9.97 ppm.
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Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation: Accurately weigh 5-10 mg of purified 7-Bromo-3-methyl-1H-indole
and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard.

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal resolution

and sensitivity.

Data Acquisition: Record a standard ¹H spectrum followed by a ¹³C{¹H} proton-decoupled

spectrum. For unambiguous assignments, 2D correlation experiments such as COSY (¹H-¹H

correlation) and HSQC (¹H-¹³C one-bond correlation) are highly recommended.

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate

the spectra using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation analysis, further structural

information. For halogenated compounds, it offers a definitive signature.

Expected Mass Spectrum:

Molecular Ion (M⁺): A prominent pair of peaks at m/z 209 and 211.

Isotopic Pattern: The two molecular ion peaks will have a relative intensity ratio of

approximately 1:1, which is the characteristic isotopic signature of a molecule containing one

bromine atom (⁷⁹Br and ⁸¹Br isotopes).[9]

Key Fragmentation: Expect loss of a methyl radical ([M-15]⁺) to give a peak at m/z 194/196,

or loss of the bromine atom ([M-79/81]⁺) to give a peak at m/z 130.

Protocol: GC-MS Analysis

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a

volatile solvent like ethyl acetate or dichloromethane.
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Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature

program starting at ~100 °C and ramping to ~280 °C to ensure elution of the compound.

MS Method: Set the mass spectrometer to scan a range of m/z 40-400. The EI energy

should be set to a standard 70 eV.

Data Analysis: Analyze the resulting chromatogram to determine the retention time and

purity. Examine the mass spectrum of the corresponding peak to confirm the molecular

weight and isotopic pattern.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Characteristic Absorption Bands:

~3400 cm⁻¹: N-H stretching vibration (sharp).

~3100-3000 cm⁻¹: Aromatic C-H stretching.

~2950-2850 cm⁻¹: Aliphatic C-H stretching (from the methyl group).

~1600-1450 cm⁻¹: Aromatic C=C ring stretching vibrations.

~600-500 cm⁻¹: C-Br stretching.

Part 3: Chemical Reactivity and Synthetic
Landscape
The synthetic value of 7-Bromo-3-methyl-1H-indole lies in the orthogonal reactivity of its

functional groups. The electron-rich indole core, the N-H site, and the C-Br bond can all be

targeted under different reaction conditions, making it a highly versatile intermediate.
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Caption: Key reactive sites and synthetic transformations of 7-Bromo-3-methyl-1H-indole.

Core Reactivity Insights:

N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a suitable

base (e.g., NaH, K₂CO₃) to form an indolyl anion. This anion is a potent nucleophile, readily

undergoing alkylation, acylation, or serving as a directing group for other transformations.[10]

Electrophilic Aromatic Substitution: The indole ring is electron-rich and generally undergoes

electrophilic substitution preferentially at the C3 position. However, since this position is

blocked by a methyl group, reactions with strong electrophiles may occur at the C2 position

of the pyrrole ring, or on the benzene ring, directed by the existing substituents.
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C-Br Bond Reactivity: This is arguably the most synthetically valuable feature. The C-Br

bond is an ideal handle for palladium-catalyzed cross-coupling reactions. This allows for the

precise and efficient formation of C-C, C-N, and C-O bonds, a cornerstone of modern drug

discovery for building molecular complexity and exploring Structure-Activity Relationships

(SAR).[3][11]

Protocol: Representative Suzuki-Miyaura Cross-
Coupling
This protocol describes a self-validating system for functionalizing the C7 position, a common

objective in a drug discovery workflow.

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 7-Bromo-
3-methyl-1H-indole (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium

catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as K₂CO₃ (3.0 equiv).

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 ratio). The

choice of solvent and base is critical and may require optimization depending on the specific

substrates.

Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by thin-

layer chromatography (TLC) or LC-MS.

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and

extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic

layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel to yield

the 7-aryl-3-methyl-1H-indole.

Part 4: Applications in Drug Discovery
The indole nucleus is considered a "privileged scaffold" because its derivatives can bind to a

wide range of biological targets with high affinity.[2] 7-Bromo-3-methyl-1H-indole is not an

active pharmaceutical ingredient itself, but rather a high-value starting material for creating

compounds with therapeutic potential.
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Strategic Value:

Kinase Inhibitors: Many potent kinase inhibitors feature a substituted indole core. The ability

to systematically modify the C7 position of this building block allows for the exploration of the

solvent-exposed regions of an enzyme's active site, which is a key strategy for enhancing

potency and achieving selectivity.[11]

Anticancer Agents: Indole derivatives are well-represented among anticancer agents, often

functioning by targeting tubulin or specific signaling pathways.[2]

CNS Agents: The indole structure is present in key neurotransmitters like serotonin.

Derivatives are frequently explored for activity as antidepressants, antipsychotics, and other

central nervous system (CNS) agents.

The strategic role of this compound is to serve as a platform. By using the C7-bromo position

for diversification (e.g., via Suzuki coupling) and potentially modifying the N1 position, a

chemist can rapidly generate a library of related analogues. This library can then be screened

to identify hits and develop SAR for a drug discovery program.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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